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Compound of Interest

Compound Name: Phentolamine

Cat. No.: B1677648 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Phentolamine is a potent, non-selective alpha-adrenergic antagonist used in the management

of hypertensive crises, particularly those associated with pheochromocytoma. It competitively

blocks both α1 and α2-adrenergic receptors, leading to vasodilation and a subsequent

reduction in blood pressure. This technical guide provides an in-depth overview of the

molecular structure, chemical properties, and key experimental methodologies related to

phentolamine, tailored for professionals in research and drug development.

Molecular Structure
Phentolamine is chemically known as 3-[--INVALID-LINK--amino]phenol. Its structure consists

of a phenol ring linked to a p-toluidine moiety, which in turn is substituted with a 2-

methylimidazoline group. This unique combination of functional groups is responsible for its

affinity and antagonistic activity at alpha-adrenergic receptors.

Chemical Structure:

Key Identifiers:

IUPAC Name: 3-[--INVALID-LINK--amino]phenol
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CAS Number: 50-60-2 (free base)

Chemical Formula: C₁₇H₁₉N₃O

Molecular Weight: 281.36 g/mol

Phentolamine is commonly available as a mesylate or hydrochloride salt to enhance its

solubility and stability for pharmaceutical formulations.

Chemical Properties
A thorough understanding of the physicochemical properties of phentolamine is crucial for its

formulation, delivery, and pharmacological activity.
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Property Value Salt Form Reference

pKa (Strongest Acidic) 9.78 Mesylate

pKa (Strongest Basic) 9.02 Mesylate

logP 2.52 - 2.91 Mesylate

Melting Point 174-175 °C Free Base

239-240 °C Hydrochloride

~178 °C Mesylate [1]

Water Solubility Freely soluble Mesylate [1]

1 g in 50 mL Hydrochloride

Ethanol Solubility Freely soluble Mesylate [1]

1 g in 70 mL Hydrochloride

Chloroform Solubility Slightly soluble Mesylate [1]

Very slightly soluble Hydrochloride

Stability

Aqueous solutions are

not recommended for

storage. Reconstituted

phentolamine

mesylate injection is

stable for 48 hours at

room temperature or 1

week at 2-8 °C.

Mesylate

Signaling Pathways
Phentolamine exerts its pharmacological effects by blocking alpha-adrenergic receptors,

thereby inhibiting the signaling cascades initiated by endogenous catecholamines like

norepinephrine and epinephrine.

α1-Adrenergic Receptor Blockade: These receptors are coupled to Gq proteins.

Phentolamine's antagonism prevents the activation of phospholipase C (PLC), which in turn
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inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). This blockade ultimately prevents the increase

in intracellular calcium and the activation of protein kinase C (PKC), leading to smooth

muscle relaxation and vasodilation.

α2-Adrenergic Receptor Blockade: These receptors are coupled to Gi proteins.

Phentolamine's antagonism at presynaptic α2-receptors removes the negative feedback

mechanism for norepinephrine release, which can lead to an increase in norepinephrine in

the synaptic cleft. At postsynaptic α2-receptors, phentolamine blocks the inhibition of

adenylyl cyclase, which can influence various downstream cellular processes.

Phentolamine's Mechanism of Action at Alpha-Adrenergic Receptors

Caption: Phentolamine's antagonistic action on α1 and α2-adrenergic receptors.

Experimental Protocols
Synthesis of Phentolamine Hydrochloride and Mesylate
Protocol 1: Synthesis of Phentolamine Hydrochloride[2]

Condensation: 3-hydroxy-4-methyldiphenylamine and 2-chloromethylimidazoline

hydrochloride are refluxed in toluene.

Precipitation: The reaction mixture is cooled, and water is added to precipitate

phentolamine hydrochloride.

Purification: The crude product is filtered, washed, and can be further purified by

recrystallization.

Protocol 2: Synthesis of Phentolamine Mesylate from Phentolamine Hydrochloride

Neutralization: Phentolamine hydrochloride is dissolved in water, and the pH is adjusted

with a dilute base (e.g., ammonia water) to precipitate the phentolamine free base.

Salification: The isolated phentolamine free base is dissolved in an appropriate solvent

(e.g., ethanol), and a solution of methanesulfonic acid in ethanol is added dropwise to form

the mesylate salt.
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Crystallization: The phentolamine mesylate is crystallized from the solution, filtered, and

dried.

Experimental Workflow: Synthesis of Phentolamine Salts

Phentolamine HCl Synthesis
Phentolamine Mesylate Synthesis

3-hydroxy-4-methyldiphenylamine +
2-chloromethylimidazoline HCl

Reflux in Toluene

Cool & Add Water

Filter & Wash

Phentolamine HCl

Phentolamine HCl

Dissolve in Water,
Add Base (e.g., NH₃·H₂O)

Phentolamine Free Base

Dissolve in Ethanol,
Add Methanesulfonic Acid

Crystallize, Filter & Dry

Phentolamine Mesylate

Click to download full resolution via product page

Caption: Workflow for the synthesis of phentolamine hydrochloride and mesylate.

Determination of pKa by Potentiometric Titration
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Preparation: Prepare a standard solution of the phentolamine salt in water or a suitable co-

solvent. Calibrate a pH meter using standard buffers.

Titration: Titrate the sample solution with a standardized solution of a strong acid or base

(e.g., 0.1 M HCl or 0.1 M NaOH).

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH

at the half-equivalence point.

Determination of logP by the Shake-Flask Method
Equilibration: Pre-saturate n-octanol with water (or a suitable buffer, e.g., pH 7.4) and vice-

versa.

Partitioning: Dissolve a known amount of phentolamine in one of the phases. Mix equal

volumes of the n-octanol and aqueous phases in a flask and shake until equilibrium is

reached.

Separation: Allow the two phases to separate completely.

Quantification: Determine the concentration of phentolamine in each phase using a suitable

analytical method, such as HPLC-UV.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Stability-Indicating HPLC Method Development (Based
on ICH Guidelines)

Forced Degradation: Subject phentolamine solutions to stress conditions including acidic,

basic, oxidative, thermal, and photolytic stress to generate potential degradation products.

Method Development: Develop a reverse-phase HPLC method capable of separating the

intact phentolamine from all generated degradation products. Key parameters to optimize
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include the column, mobile phase composition (including pH and organic modifier), flow rate,

and detector wavelength.

Method Validation: Validate the developed method according to ICH guidelines for

parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Alpha-Adrenergic Receptor Binding Assay (Radioligand
Competition Assay)

Membrane Preparation: Prepare cell membranes expressing the alpha-adrenergic receptor

subtype of interest.

Incubation: Incubate the membranes with a fixed concentration of a suitable radioligand

(e.g., [³H]-prazosin for α1 or [³H]-yohimbine for α2) and varying concentrations of unlabeled

phentolamine.

Separation: Separate the bound and free radioligand by rapid filtration.

Quantification: Measure the radioactivity of the filter-bound complex using a scintillation

counter.

Data Analysis: Plot the percentage of specific binding against the concentration of

phentolamine. The IC₅₀ (the concentration of phentolamine that inhibits 50% of the specific

radioligand binding) is determined and can be used to calculate the binding affinity (Ki).

Logical Relationship: Drug Development and Characterization
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Caption: Logical flow of key stages in phentolamine's development and characterization.

Conclusion
This technical guide has provided a detailed overview of the molecular structure and chemical

properties of phentolamine, along with methodologies for its synthesis and characterization.

The presented data and experimental protocols offer a valuable resource for researchers and

scientists involved in the development and study of this important alpha-adrenergic antagonist.

A thorough understanding of these fundamental aspects is essential for optimizing its

therapeutic applications and for the discovery of novel analogs with improved pharmacological

profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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